2-Diazopropanoic acid methyl ester
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Overview
Description
2-Diazopropanoic acid methyl ester is an organic compound with the molecular formula C4H6N2O2 It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Diazopropanoic acid methyl ester can be synthesized through the reaction of propanoic acid derivatives with diazomethane. The reaction typically involves the following steps:
Formation of the diazo compound: Diazomethane (CH2N2) is prepared and used as a reagent.
Reaction with propanoic acid derivative: The diazomethane reacts with a propanoic acid derivative under controlled conditions to form the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle diazomethane safely is crucial due to its highly toxic and potentially explosive nature .
Chemical Reactions Analysis
Types of Reactions
2-Diazopropanoic acid methyl ester undergoes various chemical reactions, including:
Substitution reactions: The diazo group can be replaced by other functional groups.
Cyclopropanation: The compound can form cyclopropane derivatives when reacted with alkenes.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Diazomethane: Used in the initial synthesis.
Alkenes: For cyclopropanation reactions.
Oxidizing and reducing agents: For oxidation and reduction reactions
Major Products Formed
Cyclopropane derivatives: Formed through cyclopropanation.
Substituted propanoic acid derivatives: Formed through substitution reactions
Scientific Research Applications
2-Diazopropanoic acid methyl ester has several applications in scientific research:
Organic synthesis: Used as a reagent for introducing diazo groups into molecules.
Medicinal chemistry:
Material science: Used in the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Diazopropanoic acid methyl ester involves the formation of reactive intermediates, such as carbenes, which can participate in various chemical reactions. The diazo group (-N2) is a good leaving group, facilitating the formation of these intermediates .
Comparison with Similar Compounds
Similar Compounds
Diazomethane (CH2N2): A simpler diazo compound used in similar reactions.
2-Diazopropionic acid: Similar structure but without the ester group.
Uniqueness
2-Diazopropanoic acid methyl ester is unique due to its ester functionality, which can influence its reactivity and applications compared to other diazo compounds .
Properties
IUPAC Name |
methyl 2-diazopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-3(6-5)4(7)8-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKYFYIEWBCMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[N+]=[N-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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